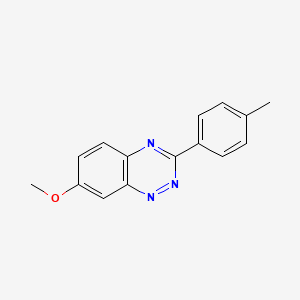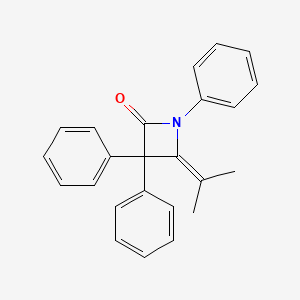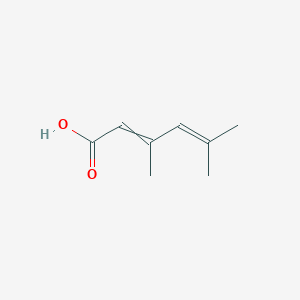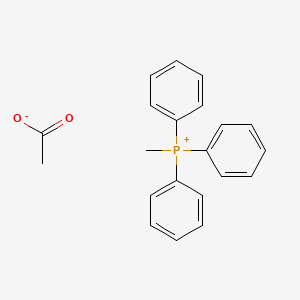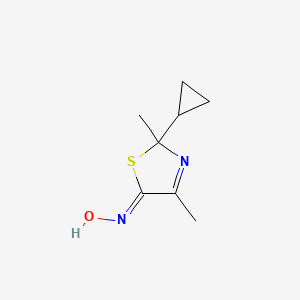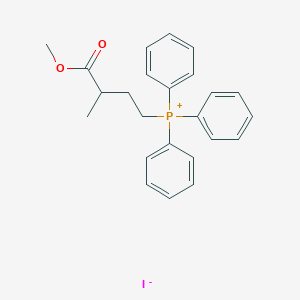
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a butyl chain with methoxy and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-methoxy-3-methyl-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophilic sites on biological molecules, leading to the formation of stable complexes. This interaction can affect various biochemical pathways, including those involved in cellular metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
(4-Methoxy-3-methyl-4-oxobutyl)phosphine oxide: A related compound with an oxidized phosphorus center.
Uniqueness
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is unique due to its specific structure, which combines a phosphonium ion with a butyl chain containing methoxy and methyl substituents. This unique structure imparts specific reactivity and properties that differentiate it from other phosphonium salts.
Eigenschaften
CAS-Nummer |
81305-28-4 |
|---|---|
Molekularformel |
C24H26IO2P |
Molekulargewicht |
504.3 g/mol |
IUPAC-Name |
(4-methoxy-3-methyl-4-oxobutyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H26O2P.HI/c1-20(24(25)26-2)18-19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CAIVRJVRLCGWHN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



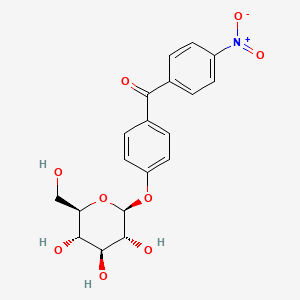
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
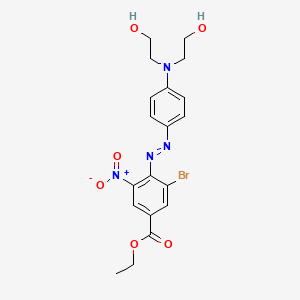
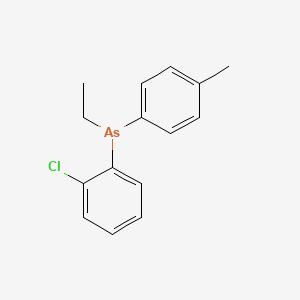
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
